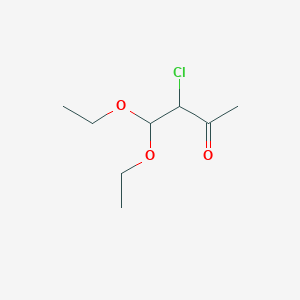

Ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the alcohol-mediated formation of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from 4-hydroxycoumarins and β-nitroalkenes in an alcoholic medium has been reported . The transformation occurs via the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate .Molecular Structure Analysis

The molecular structure of “Ethyl 4-oxo-4H-chromene-2-carboxylate” includes a chromene ring with an ethyl ester group and a ketone functional group . The compound has an average mass of 218.205 Da and a monoisotopic mass of 218.057907 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-oxo-4H-chromene-2-carboxylate” include a melting point of 233–235°C . The compound appears as a solid and should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate and its analogues show promise in cancer treatment, especially in overcoming drug resistance in cancer cells. One of its analogues, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (5q), exhibits cytotoxicity against a range of hematologic and solid tumor cells. It's particularly effective in killing drug-resistant cancer cells, operating through the induction of apoptosis (Das et al., 2009).

Synthesis Methods

This compound has been synthesized through various methods. One efficient approach is a one-pot, atom economical three-component reaction yielding its derivatives. This method involves a tandem Michael addition–cyclization reaction starting with diverse starting materials, resulting in 4H-chromenes characterized by spectral and X-ray methods (Boominathan et al., 2011).

Reactivity Studies

Studies have explored the reactivity of various ethyl esters of cyano-3-arylacrylic acid with dimedone and 1,3-cyclohexanedione, leading to the synthesis of ethyl esters of amino-tetrahydro-4H-chromene-3-carboxylic acid. These studies provide insight into the compound's structure and potential applications (Ahmed et al., 2011).

Antibacterial Applications

Ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate complexes have demonstrated antibacterial activity. For example, its complexes with transitional metal ions like Cu(II) and La(III) show significant activity against human pathogenic bacteria, with the Lanthanum complex being particularly effective (Hassan, 2014).

Medicinal Chemistry Applications

The compound's derivatives have been synthesized and evaluated for various medicinal properties, including antibacterial and antifungal activities. This includes the synthesis of novel chromone-pyrimidine coupled derivatives, which demonstrated potent antibacterial and antifungal effects (Tiwari et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

ethyl 2,6-dimethyl-4-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-17-14(16)12-9(3)18-11-6-5-8(2)7-10(11)13(12)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCAZOOPINZVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B3283534.png)

![2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3283583.png)

![2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B3283610.png)